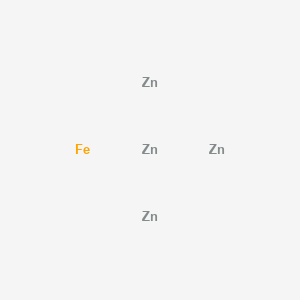

Iron;ZINC

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Iron and zinc are two essential trace elements that play crucial roles in various biological processes. Iron is a key component of hemoglobin, which is responsible for oxygen transport in the blood, while zinc is involved in numerous enzymatic reactions and is essential for immune function, DNA synthesis, and cell division . Both elements are often studied together due to their similar dietary sources and interactions in the body .

準備方法

Synthetic Routes and Reaction Conditions: Iron and zinc compounds can be synthesized through various methods. For example, zinc ferrite (ZnFe₂O₄) nanoparticles can be prepared by high-energy wet milling of metallic zinc and iron powders with water as the raw material . Another method involves the use of flame spray pyrolysis to produce nanostructured powders of iron and zinc oxides .

Industrial Production Methods: Industrially, zinc is often produced by roasting zinc sulfide ore to form zinc oxide, which is then reduced with carbon or dissolved in sulfuric acid and subjected to electrolytic reduction . Iron is typically extracted from iron ore through a blast furnace process, where the ore is reduced by carbon in the form of coke.

化学反応の分析

Types of Reactions: Iron and zinc undergo various types of chemical reactions, including oxidation, reduction, and substitution. For instance, zinc reacts with aqueous ammonia to form zinc hydroxide, which can further dissolve in excess ammonia to form a complex ion . Iron can undergo oxidation to form iron oxides, such as Fe₂O₃ and Fe₃O₄ .

Common Reagents and Conditions: Common reagents for reactions involving iron and zinc include acids, bases, and complexing agents. For example, zinc reacts with hydrochloric acid to form zinc chloride and hydrogen gas. Iron reacts with oxygen in the presence of moisture to form rust (hydrated iron(III) oxide).

Major Products Formed: Major products formed from reactions involving iron and zinc include various oxides, hydroxides, and complex ions. For example, the reaction of zinc with sulfuric acid produces zinc sulfate and hydrogen gas.

科学的研究の応用

Iron and zinc compounds have numerous scientific research applications. In chemistry, they are used as catalysts and in the synthesis of various materials. In biology and medicine, iron and zinc nanoparticles have been studied for their potential to improve plant growth and enhance the bioavailability of nutrients . Additionally, iron and zinc are used in the development of nanomedicines for targeted drug delivery and imaging .

作用機序

The mechanism of action of iron and zinc compounds involves their interaction with various molecular targets and pathways. For example, iron is essential for the production of hemoglobin, which binds and transports oxygen in the blood . Zinc ions play a role in the regulation of immune function and enzyme activity by acting as cofactors for various enzymes . Both iron and zinc ions can also inhibit the growth of multidrug-resistant bacteria by interfering with their metabolic processes and biofilm formation .

類似化合物との比較

Iron and zinc share similarities with other transition metals, such as copper and manganese, in terms of their roles in biological systems and their chemical properties . iron and zinc are unique in their specific functions and interactions. For example, iron is primarily involved in oxygen transport and storage, while zinc is crucial for enzyme function and immune response . Similar compounds include copper, which is involved in electron transport and antioxidant defense, and manganese, which is essential for bone formation and metabolism .

Conclusion

Iron and zinc are essential trace elements with diverse roles in biological systems and numerous applications in scientific research. Their unique properties and interactions make them valuable in various fields, including chemistry, biology, medicine, and industry.

特性

CAS番号 |

73856-00-5 |

|---|---|

分子式 |

FeZn4 |

分子量 |

317.4 g/mol |

IUPAC名 |

iron;zinc |

InChI |

InChI=1S/Fe.4Zn |

InChIキー |

YNUNTDAFLDWXCN-UHFFFAOYSA-N |

正規SMILES |

[Fe].[Zn].[Zn].[Zn].[Zn] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

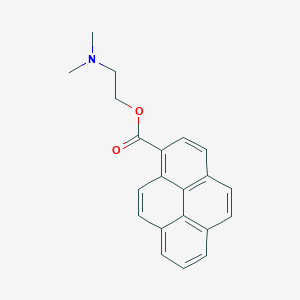

![2-[Methyl(phenyl)amino]ethyl naphthalene-2-carboxylate](/img/structure/B14460952.png)

![(4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B14460993.png)

![4-[5-(4-Nitrophenoxy)pentoxy]benzenecarboximidamide](/img/structure/B14460997.png)

![Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate](/img/structure/B14461008.png)